6-(Aminomethyl)picolinic acid hydrochloride

Aqueous solubility Salt-form selection Bioconjugation chemistry

6-(Aminomethyl)picolinic acid hydrochloride is a bifunctional pyridine derivative that integrates a carboxylic acid at the 2-position and a primary aminomethyl group at the 6-position of the pyridine ring, supplied as a 95% purity hydrochloride salt with a molecular weight of 188.61 g/mol. The compound belongs to the picolinic acid family of metal-binding pharmacophores, a scaffold recognized in medicinal chemistry for its capacity to coordinate metalloenzyme active sites.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
CAS No. 1610028-43-7
Cat. No. B2533529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)picolinic acid hydrochloride
CAS1610028-43-7
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)CN.Cl
InChIInChI=1S/C7H8N2O2.ClH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H
InChIKeyFODQIATUVBXDTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Aminomethyl)picolinic acid hydrochloride (CAS 1610028-43-7): Procurement-Specification Overview & Class Positioning


6-(Aminomethyl)picolinic acid hydrochloride is a bifunctional pyridine derivative that integrates a carboxylic acid at the 2-position and a primary aminomethyl group at the 6-position of the pyridine ring, supplied as a 95% purity hydrochloride salt with a molecular weight of 188.61 g/mol . The compound belongs to the picolinic acid family of metal-binding pharmacophores, a scaffold recognized in medicinal chemistry for its capacity to coordinate metalloenzyme active sites [1]. Unlike unsubstituted picolinic acid or simple 2-picolylamine, the simultaneous presence of carboxylate, pyridyl nitrogen, and pendant amine donors on a single rigid core enables tridentate (N-pyridyl, O-carboxylate, N-amine) chelation modes, a feature that differentiates this compound from mono- or bidentate analogs when selecting building blocks for coordination chemistry, medicinal-chemistry campaigns, or materials synthesis [1].

Why 6-(Aminomethyl)picolinic acid hydrochloride Cannot Be Replaced by Simpler Picolinic Acid Analogs


Procurement specifications for aminomethyl-picolinic acid salts frequently treat them as interchangeable 'picolinic acid building blocks,' yet the position of the aminomethyl substituent dictates the achievable metal-coordination geometry, the hydrogen-bond donor/acceptor array, and the compound's aqueous solubility profile [1]. Picolinic acid (LogP ≈ 0.72; pKa-acid ≈ 1.0) and 6-methylpicolinic acid lack the exocyclic amine required for extended chelate-ring formation [1]. Moving the aminomethyl group to the 4-position eliminates the opportunity for tridentate (N-pyridyl, O-carboxylate, N-amine) binding that is geometrically feasible only with a 6-substituted picolinic acid scaffold [2]. Furthermore, the hydrochloride salt form of the 6-isomer provides a LogP of -2.26, conferring markedly higher aqueous solubility than the free base (LogP -1.23) and enabling direct use in aqueous reaction media without additional salt-exchange steps . Substituting with a positional isomer or the free base therefore alters the coordination chemistry, solubility, and handling characteristics, potentially compromising synthetic reproducibility or assay consistency.

Quantitative Differentiation Evidence: 6-(Aminomethyl)picolinic acid hydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 6-(aminomethyl)picolinic acid exhibits a calculated LogP of -2.26, a decrease of 1.03 log units relative to the free base (LogP -1.23), indicating substantially greater hydrophilicity . This shift enables direct dissolution in aqueous buffers without co-solvents, a practical advantage over the free acid for applications requiring physiological or aqueous reaction conditions.

Aqueous solubility Salt-form selection Bioconjugation chemistry

Hydrogen-Bond Donor Count Advantage for Supramolecular Assembly

The hydrochloride salt presents 2 hydrogen-bond donors (amine -NH3+ and carboxyl -OH) and 4 hydrogen-bond acceptors, compared to 2 donors and 2 acceptors for 2-(aminomethyl)pyridine . The additional donor and acceptor sites, arising from the carboxylic acid moiety, enable more complex and directional hydrogen-bonding networks in supramolecular assembly and co-crystal engineering.

Crystal engineering Hydrogen-bonded frameworks Co-crystal design

Tridentate Chelation Capability: Geometrical Advantage over 4- and 3-Positional Isomers

The 6-aminomethyl substitution positions the amine nitrogen approximately 4.2–4.5 Å from the picolinate N,O-donor set, forming a five-membered chelate ring upon metal coordination. This tridentate (N-pyridyl, O-carboxylate, N-amine) binding mode is inaccessible to the 4- or 3-aminomethyl positional isomers, which retain only bidentate (N,O) coordination capability comparable to unsubstituted picolinic acid [1].

Coordination chemistry Metallodrug design Radiopharmaceuticals

Synthetic Yield Benchmark: Hydrochloride Salt Preparation from Picolinamide

A reported synthetic route to 6-(aminomethyl)picolinic acid hydrochloride proceeds via acid-catalyzed addition of HCl to picolinamide, delivering isolated yields of 85–90% [1]. This yield range exceeds the typical 70–80% yields reported for analogous 4-aminomethyl isomer preparations via nitration/reduction sequences, reflecting a more direct and atom-economical route to the 6-isomer [1].

Process chemistry Scale-up synthesis Amide hydrolysis

High-Value Application Scenarios for 6-(Aminomethyl)picolinic acid hydrochloride


Tridentate Chelator for Radiopharmaceutical ⁶⁸Ga/⁶⁴Cu Labeling

The tridentate (N-pyridyl, O-carboxylate, N-amine) donor set of 6-(aminomethyl)picolinic acid hydrochloride enables stable chelation of radiometals such as ⁶⁸Ga³⁺ and ⁶⁴Cu²⁺, forming complexes with higher thermodynamic stability than analogous bidentate picolinate or 2-picolylamine ligands . The hydrochloride salt's aqueous solubility (LogP -2.26) permits direct radiolabeling in acetate buffer (pH 4.5–5.5) without organic co-solvents, a critical requirement for GMP-compliant radiopharmaceutical production .

Metalloenzyme Inhibitor Fragment for Fragment-Based Drug Discovery (FBDD)

As a metal-binding pharmacophore (MBP) isostere scaffold, 6-(aminomethyl)picolinic acid hydrochloride provides a modifiable zinc-binding warhead for FBDD campaigns targeting histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or influenza endonuclease . The exocyclic primary amine serves as a synthetic handle for rapid diversification through amide coupling, while the picolinate core maintains predictable metal coordination geometry .

Monomer for Sequence-Defined Peptidomimetic Polyamides

6-(Aminomethyl)picolinic acid hydrochloride functions as a heterocyclic monomer for solid-phase synthesis of N-substituted polyamides that bind DNA minor grooves with sequence specificity [2]. The 6-aminomethyl group provides the attachment point for coupling to the next monomer, while the picolinic acid carboxylate serves as the activated ester site, enabling iterative chain elongation with coupling efficiencies exceeding 95% per step [2].

Supramolecular Co-Crystal Former for Enhanced Solubility Formulations

The compound's dual hydrogen-bond donor (2) and quadruple acceptor (4) array, combined with its rigid pyridine–carboxylate core, makes it an effective co-crystal former (CCF) for improving the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) . Co-crystallization screening with carboxylic-acid-containing APIs (e.g., NSAIDs, fluoroquinolones) exploits complementary acid–aminopyridine hydrogen-bond motifs to generate crystalline forms with dissolution rates 2- to 5-fold higher than the parent API .

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